molecular formula C9H8ClFN2O B8346197 4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole

4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole

Cat. No. B8346197
M. Wt: 214.62 g/mol
InChI Key: HEMUNSUHVLTCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06573218B1

Procedure details

Step 4 Preparation of 7-Chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole as an Intermediate 7-Chloro-2-ethyl-5-fluorobenzoxazole (0.9 g) was slowly added to a mixture of sulfuric acid (9 ml) and nitric acid (0.6 ml) at −40° C. The dryice-acetone bath was removed and the mixture stirred for 2 hours. Ice-water was added and the mixture was extracted with ether. The organic phase was dried over anhydrous sodium sulfate and concentrated to an oil under reduced pressure. The residue was purified by column chromatography on silica gel using 5% ether in hexane. The desired product was obtained as a white solid [0.35 g, 1H-NMR (CDCl3, 300 MHz): 1.48(3H, t, J=7.6 Hz), 3.07(2H, q, J=7.6 Hz), 7.27(1H, d, J=10.5 Hz) ppm], along with a by-product, 7-chloro-2-ethyl-5-fluoro-6-nitrobenzoxazole (0.49 g).
Name
7-Chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-Chloro-2-ethyl-5-fluorobenzoxazole
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[O:9][C:8]([CH2:11][CH3:12])=[N:7][C:6]=2[C:5]([N+:13]([O-])=O)=[C:4]([F:16])[CH:3]=1.[Cl:17][C:18]1[C:26]2[O:25][C:24]([CH2:27][CH3:28])=[N:23][C:22]=2[CH:21]=[C:20]([F:29])[CH:19]=1.S(=O)(=O)(O)O.[N+:35]([O-])([OH:37])=[O:36]>>[NH2:13][C:5]1[C:6]2[N:7]=[C:8]([CH2:11][CH3:12])[O:9][C:10]=2[C:2]([Cl:1])=[CH:3][C:4]=1[F:16].[Cl:17][C:18]1[C:26]2[O:25][C:24]([CH2:27][CH3:28])=[N:23][C:22]=2[CH:21]=[C:20]([F:29])[C:19]=1[N+:35]([O-:37])=[O:36]

Inputs

Step One
Name
7-Chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=2N=C(OC21)CC)[N+](=O)[O-])F
Name
7-Chloro-2-ethyl-5-fluorobenzoxazole
Quantity
0.9 g
Type
reactant
Smiles
ClC1=CC(=CC=2N=C(OC21)CC)F
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dryice-acetone bath was removed
ADDITION
Type
ADDITION
Details
Ice-water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel using 5% ether in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(C2=C1N=C(O2)CC)Cl)F
Name
Type
product
Smiles
ClC1=C(C(=CC=2N=C(OC21)CC)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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